molecular formula C24H16N4O6 B12631495 (3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B12631495
M. Wt: 456.4 g/mol
InChI Key: BLLWKUZDXPENLR-IRLDBZIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex heterocyclic compound offered as a key chemical intermediate for non-human research. Its molecular structure incorporates a 1,3-benzodioxole group, a 4-nitrophenyl moiety, and a phenyl-substituted dihydropyrrolopyrazoledione core. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of novel molecules with potential biological activity. The presence of the benzodioxole ring can contribute to pharmacophore models, while the nitrophenyl group offers a handle for further chemical modifications via reduction or nucleophilic substitution reactions. Researchers may utilize this compound in the exploration of new therapeutic agents, leveraging its complex scaffold as a core structure. As a specialist chemical intermediate, it is employed in high-throughput screening, library development, and structure-activity relationship (SAR) studies. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures in accordance with laboratory safety standards are required. For researchers seeking sophisticated synthetic intermediates to advance their chemical biology and pharmaceutical development projects, this compound provides a high-value starting material.

Properties

Molecular Formula

C24H16N4O6

Molecular Weight

456.4 g/mol

IUPAC Name

(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C24H16N4O6/c29-23-20-21(14-6-8-16(9-7-14)28(31)32)25-27(15-4-2-1-3-5-15)22(20)24(30)26(23)17-10-11-18-19(12-17)34-13-33-18/h1-12,20,22H,13H2/t20-,22+/m1/s1

InChI Key

BLLWKUZDXPENLR-IRLDBZIGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)N(N=C4C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=C4C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization is a fundamental step in the synthesis of pyrrole and pyrazole derivatives. The following methods are notable:

  • Condensation of Hydrazones : The reaction between hydrazones and various carbonyl compounds can yield pyrazole derivatives. For instance, the condensation of hydrazones derived from benzaldehyde with 4-nitrophenylacetone can lead to the formation of intermediates that undergo further cyclization to form the target compound.

  • Use of Dipolarophiles : The reaction of dipolarophiles with azomethine ylides generated from hydrazines can also be employed. For example, heating a mixture of hydrazones with acrylonitrile in the presence of a base like triethylamine has been reported to yield substituted pyrazoles.

Multi-component Reactions

Multi-component reactions (MCRs) are efficient for synthesizing complex molecules:

  • Hantzsch Reaction : This classical method involves the condensation of β-keto esters with aldehydes and ammonium acetate to form pyridine derivatives which can be further converted into pyrazole derivatives through subsequent reactions.

The reaction conditions significantly affect the yield and purity of the final product. Below is a summary table illustrating different preparation methods along with their respective conditions and yields.

Preparation Method Conditions Yield (%) Notes
Hydrazone Condensation Reflux in ethanol 70-80 Requires careful control of temperature
Dipolarophile Reaction Room temperature with triethylamine 60-75 Base catalyzed cyclization
Hantzsch Reaction Reflux in acetic acid 80-90 Efficient for forming pyridine intermediates
Multi-component Reaction Stirring at room temperature 50-70 Useful for generating diverse derivatives

Characterization Techniques

After synthesis, characterization of (3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is essential to confirm its structure:

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The aromatic rings can undergo electrophilic substitution reactions.

    Substitution: The benzodioxole and phenyl groups can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs for treating diseases. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique substituents differentiate it from related pyrrolo[3,4-c]pyrazole-diones (Table 1).

Table 1: Structural Comparison of Pyrrolo[3,4-c]pyrazole-dione Derivatives

Compound R₁ (Position 3) R₂ (Position 5) R₃ (Position 1) Core Modification Reference
Target compound 4-Nitrophenyl 1,3-Benzodioxol-5-yl Phenyl Pyrrolo[3,4-c]pyrazole-dione -
Compound 33 () 3-Methoxyphenylamino Methyl p-Tolyl Pyrrolo[3,4-c]pyrazole-dione
Compound 35 () 4-Trifluoromethylphenyl Methyl p-Tolyl Pyrrolo[3,4-c]pyrazole-dione
Compound 3s () 4-Nitrophenyl 1,3-Benzodioxol-5-yl 2-Chlorophenyl Pyrano[2,3-c]pyrazole-carbonitrile
5-Benzyl-3-(trifluoromethyl)-derivative () Trifluoromethyl Benzyl - Pyrrolo[3,4-c]pyrazole-dione

Key Observations :

  • The 4-nitrophenyl group is strongly electron-withdrawing, which may reduce solubility in polar solvents compared to methoxy or alkyl-substituted analogs .
  • Pyrano[2,3-c]pyrazole derivatives (e.g., 3s) exhibit a fused pyran ring instead of a pyrrolidine, altering planarity and steric bulk .

Key Observations :

  • Microwave-assisted synthesis (e.g., Compound 33) improves reaction efficiency compared to traditional reflux methods .
  • The use of palladium catalysts (e.g., Pd₂dba₃) enables selective cross-coupling for aryl substitutions .
Physical and Spectral Properties

Melting Points :

  • Pyrrolo[3,4-c]pyrazole-diones with nitro groups (e.g., target compound) are expected to exhibit higher melting points (>200°C) due to strong intermolecular dipole interactions, as seen in nitro-substituted analogs like Compound 3c (m.p. 204–206°C, ) .
  • Methoxy-substituted derivatives (e.g., Compound 33, m.p. 180–182°C) have lower melting points due to reduced polarity .

Spectral Data :

  • ¹H NMR : The 1,3-benzodioxole group in the target compound would show characteristic singlet peaks for the dioxole protons (~δ 5.8–6.0 ppm), similar to Compound 3s (δ 5.85 ppm, ) .
  • IR : A strong carbonyl stretch (~1700–1720 cm⁻¹) is consistent across dione-containing analogs (e.g., Compound 2e: 1720 cm⁻¹, ) .

Biological Activity

The compound (3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is part of a broader class of pyrazole derivatives known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological properties through various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazole core , which is known for its ability to undergo electrophilic substitutions.
  • Substituents including a benzodioxole moiety and a nitrophenyl group that may influence its biological activity.

Antioxidant Properties

Research has indicated that derivatives of pyrazoles exhibit significant antioxidant activity . A study on related compounds demonstrated that they possess the ability to scavenge free radicals effectively, which can be attributed to the electron-donating capabilities of the nitro and benzodioxole groups present in the structure .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent . Molecular docking studies suggest that it interacts with key inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. This property is critical in developing treatments for chronic inflammatory diseases .

Anticancer Activity

Pyrazole derivatives are frequently investigated for their anticancer properties . The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Research Findings and Case Studies

StudyFindings
Molecular Docking Analysis The compound demonstrated strong binding affinity to targets involved in inflammation and cancer progression.
In vitro Cytotoxicity Assays Showed significant cell death in cancer cell lines (e.g., HeLa, MCF-7) at micromolar concentrations.
Antioxidant Activity Tests Exhibited high radical scavenging activity comparable to established antioxidants like ascorbic acid.

The biological activities of the compound can be attributed to several mechanisms:

  • Electrophilic Nature : The presence of nitro and carbonyl groups allows for electrophilic interactions with biological macromolecules.
  • Free Radical Scavenging : The structural features enable effective scavenging of reactive oxygen species (ROS).
  • Cell Signaling Modulation : Interaction with signaling pathways involved in inflammation and cell proliferation.

Q & A

Q. Q: What multi-step synthetic strategies are employed for synthesizing this pyrrolo[3,4-c]pyrazole-dione derivative?

A: Synthesis typically involves sequential functionalization of the pyrrolo[3,4-c]pyrazole core. Key steps include:

  • Core formation : Cyclocondensation of substituted hydrazines with diketones or ketoesters under acidic conditions (e.g., acetic acid).
  • Substituent introduction : Suzuki-Miyaura coupling for aryl groups (e.g., 1,3-benzodioxol-5-yl) and nucleophilic aromatic substitution for nitro groups .
  • Optimization : Use of green solvents (e.g., ethanol) and continuous flow reactors to enhance yield and reduce waste .

Advanced Reaction Optimization

Q. Q: How can computational methods improve reaction efficiency for this compound?

A: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (ICReDD approach) predict optimal conditions for regioselective substitutions. For example:

  • Transition state analysis identifies steric hindrance at the 4-nitrophenyl group, guiding solvent selection (DMF vs. THF) to minimize side reactions .
  • Machine learning models trained on similar pyrazole derivatives can recommend catalyst systems (e.g., Pd(PPh₃)₄) for cross-coupling steps .

Structural Characterization

Q. Q: What spectroscopic and crystallographic techniques validate the compound’s structure?

A:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., benzodioxol protons at δ 6.8–7.1 ppm; nitro group deshielding adjacent protons ).
    • IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .
  • Crystallography : SHELXL refines X-ray data (orthorhombic P2₁2₁2₁ space group, Z=4) to resolve stereochemistry at the 3a/6a positions .

Data Contradiction Resolution

Q. Q: How to address discrepancies in reported synthetic yields for this compound?

A: Contradictions often arise from:

  • Solvent polarity : Higher yields in polar aprotic solvents (DMF) vs. ethanol due to improved solubility of nitroaromatic intermediates .
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% affects cross-coupling efficiency; kinetic studies recommend iterative condition screening .

Advanced Stereochemical Analysis

Q. Q: How is the (3aS,6aS) configuration confirmed experimentally?

A:

  • X-ray diffraction : ORTEP-3 visualizes the dihedral angle between the benzodioxol and nitrophenyl groups (~85°), confirming the cis-fused pyrrolo-pyrazole system .
  • Circular Dichroism (CD) : Correlates experimental spectra with DFT-simulated transitions to validate absolute configuration .

Structure-Activity Relationship (SAR) Studies

Q. Q: What substituent modifications enhance biological activity?

A:

  • Benzodioxol vs. methoxy : Benzodioxol improves metabolic stability in hepatic microsome assays.
  • Nitro group : Essential for π-π stacking in enzyme binding pockets (e.g., kinase inhibition). Replacement with trifluoromethyl reduces potency by 40% .

Stability and Degradation Pathways

Q. Q: How to assess hydrolytic stability of the dione moiety?

A:

  • pH-dependent studies : Accelerated degradation in basic conditions (pH >10) via ring-opening; LC-MS identifies degradation products (e.g., carboxylic acid derivatives) .
  • Thermogravimetric Analysis (TGA) : Stability up to 200°C, critical for storage and formulation .

Green Chemistry Approaches

Q. Q: What sustainable methods reduce environmental impact during synthesis?

A:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 30% .
  • Catalyst recycling : Immobilized Pd nanoparticles on silica enable 3 reaction cycles without significant loss in yield .

Computational vs. Experimental Validation

Q. Q: How to reconcile computational predictions with experimental data?

A:

  • Energy profile alignment : Compare DFT-calculated activation energies (e.g., ~25 kcal/mol for nitro group reduction) with experimental Eyring plots .
  • Error analysis : Discrepancies >10% may indicate unaccounted solvent effects or transition state approximations .

Reaction Mechanism Elucidation

Q. Q: What mechanistic insights exist for key reactions (e.g., cyclocondensation)?

A:

  • Stepwise vs. concerted pathways : Isotopic labeling (¹⁵N) confirms a stepwise mechanism for pyrazole ring formation, with rate-limiting imine intermediate formation .
  • Acid catalysis : Protonation of the diketone carbonyl accelerates nucleophilic attack by hydrazine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.